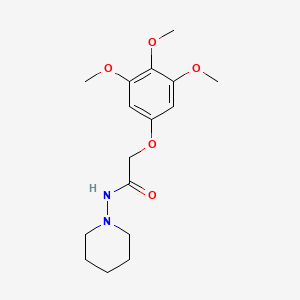

Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)-

描述

属性

CAS 编号 |

116876-90-5 |

|---|---|

分子式 |

C16H24N2O5 |

分子量 |

324.37 g/mol |

IUPAC 名称 |

N-piperidin-1-yl-2-(3,4,5-trimethoxyphenoxy)acetamide |

InChI |

InChI=1S/C16H24N2O5/c1-20-13-9-12(10-14(21-2)16(13)22-3)23-11-15(19)17-18-7-5-4-6-8-18/h9-10H,4-8,11H2,1-3H3,(H,17,19) |

InChI 键 |

FKPJZKGKPHSKCU-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=CC(=C1OC)OC)OCC(=O)NN2CCCCC2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- typically involves the reaction of 3,4,5-trimethoxyphenol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with piperidine under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

化学反应分析

Types of Reactions

Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Medicinal Chemistry

Acetamide derivatives are widely explored for their pharmacological properties. The specific compound N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- has been investigated for:

- Antidepressant Activity : Research indicates that compounds with piperidine structures can exhibit significant antidepressant effects by modulating neurotransmitter systems in the brain.

- Anticancer Properties : Some studies suggest that the incorporation of trimethoxyphenyl groups may enhance the anticancer activity of acetamides by improving their interaction with biological targets involved in cancer cell proliferation.

Neuropharmacology

The piperidine moiety is crucial for neuropharmacological applications. Compounds similar to N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- have been studied for:

- Cognitive Enhancement : Certain derivatives are being tested for their ability to improve cognitive functions and memory retention, potentially useful in treating neurodegenerative diseases.

- Anxiolytic Effects : The compound's structure suggests potential anxiolytic properties, making it a candidate for further research in anxiety disorders.

Synthesis and Modification

The synthesis of N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- involves multi-step organic reactions that allow for structural modifications. This adaptability is valuable for:

- Structure-Activity Relationship Studies : By modifying the trimethoxyphenyl group or the piperidine ring, researchers can assess how these changes affect biological activity.

- Development of Prodrugs : Modifications can lead to prodrugs that enhance bioavailability and therapeutic efficacy.

Case Study 1: Antidepressant Properties

A study conducted on a series of acetamide derivatives including N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- revealed that specific modifications to the piperidine structure improved serotonin receptor binding affinity. This led to enhanced antidepressant effects in preclinical models.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal demonstrated that N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- exhibited cytotoxic effects against various cancer cell lines. The study highlighted the importance of the trimethoxy group in increasing the compound's lipophilicity, thereby facilitating better cellular uptake.

作用机制

The mechanism of action of Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structural and Functional Analogs

Structural Analogs with Modified Heterocycles

A. Quinazolinone Derivatives ()

- Example: 2-((4-Oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 12) . Structural Difference: Replaces the piperidine group with a quinazolinone-thioether scaffold. Activity: Exhibits antitumour activity (MGI% up to 19%) in murine models, attributed to the quinazolinone core enhancing DNA intercalation . Key Contrast: The target compound’s piperidine may improve blood-brain barrier penetration compared to bulkier quinazolinones.

B. Morpholinyl Analog ()

- Example: Acetamide, N-4-morpholinyl-2-(3,4,5-trimethoxyphenoxy)- (CAS 116876-91-6). Structural Difference: Substitutes piperidine with morpholine (oxygen-containing heterocycle). Impact: Morpholine’s electronegative oxygen may enhance solubility but reduce lipophilicity compared to piperidine.

Functional Analogs with Shared Pharmacophores

A. Chalcone Derivatives ()

- Example: (E)-N-(2-Chlorophenyl)-2-(2-methoxy-5-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)phenoxy)acetamide (Compound 141). Structural Difference: Incorporates a chalcone (α,β-unsaturated ketone) backbone. Activity: Displays high tubulin binding affinity (Surflex docking score: 12.31) via hydrogen bonds with Asn101 and hydrophobic interactions .

B. Oxadiazole Derivatives ()

- Example : N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides.

- Structural Difference : Features a 1,3,4-oxadiazole ring linked via a sulfur atom.

- Activity : Demonstrates antimicrobial activity (MIC: 4–16 µg/mL against S. aureus and E. coli) .

- Key Contrast : The oxadiazole’s rigid planar structure may enhance DNA interaction, whereas the target compound’s flexible piperidine could favor enzyme inhibition.

Physicochemical and Pharmacokinetic Differences

| Property | Target Compound | Morpholinyl Analog | Quinazolinone (Compound 12) |

|---|---|---|---|

| Molecular Weight | 324.37 g/mol | 326.35 g/mol | ~550 g/mol (estimated) |

| Solubility | Moderate (piperidine) | High (morpholine) | Low (bulky quinazolinone) |

| LogP | ~2.5 (estimated) | ~1.8 | ~3.2 |

| Bioavailability | High (flexible) | Moderate | Low |

生物活性

Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- (CAS 116876-90-5), is a compound of significant interest due to its potential biological activities. This article synthesizes available knowledge regarding its chemical properties, biological activities, and research findings.

- Molecular Formula : C16H24N2O5

- Molar Mass : 324.37 g/mol

- Density : 1.20 ± 0.1 g/cm³ (predicted)

- Melting Point : 156.5 - 158 °C (solvent: methanol)

- pKa : 12.09 ± 0.20 (predicted) .

Biological Activity Overview

The biological activity of acetamides, including the compound , has been explored in various studies. Acetamides are known for their diverse pharmacological effects, including:

- Anticonvulsant activity

- Antiviral properties

- Analgesic effects

- Insecticidal activities

The specific compound N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- exhibits potential as a therapeutic agent due to its structural characteristics that allow it to interact with biological targets effectively.

The biological activity of acetamides is often linked to their NH-acidity and the presence of functional groups that can engage in hydrogen bonding or other interactions with biomolecules. The NH-acidity influences their ability to participate in proton transfer reactions, which is crucial for their activity against various biological targets .

Study on Biological Activity Prediction

A study utilized the PASS software to predict the biological activity of acetamides based on their NH-acidity values. The research indicated a linear relationship between the probability of biological activity and the dissociation constant (). Specifically, compounds with higher acidity demonstrated increased probabilities for various biological activities such as:

| Activity Type | Probability (Pa) | pKa Value |

|---|---|---|

| Phobic disorders treatment | 0.767 | 12.03 |

| Chloride peroxidase inhibitor | 0.585 | 12.09 |

| Fusarinine-C ornithinesterase inhibitor | 0.580 | 12.68 |

| Complement factor D inhibitor | 0.577 | 12.86 |

This data suggests that the compound's structural features may enhance its therapeutic potential .

Antioxidant and Antimicrobial Activities

Additional research has focused on the antioxidant and antimicrobial properties of related compounds within the acetamide class. For instance, studies have shown that certain derivatives exhibit moderate antioxidant activity and significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

常见问题

Q. What are the established synthetic routes for Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)-, and what intermediates are critical?

Methodological Answer:

- Nucleophilic Substitution : The phenoxy group is introduced via substitution between 3,4,5-trimethoxyphenol and halogenated intermediates (e.g., 3-nitrophthalonitrile) under reflux conditions. Catalytic bases like K₂CO₃ enhance reactivity .

- Amide Bond Formation : Piperidine derivatives are coupled with acetamide precursors using coupling agents (e.g., HATU) in anhydrous DMF. Intermediate purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical .

- Key Intermediates :

Q. How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

- ¹H/¹³C-NMR : Identify piperidinyl protons (δ 2.5–3.5 ppm) and trimethoxyphenoxy aromatic protons (δ 6.5–7.0 ppm). Methoxy groups appear as singlets (δ ~3.8 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ for C₁₉H₂₈N₂O₅: calculated 376.20) .

Q. What physicochemical properties are critical for solubility and stability in biological assays?

Methodological Answer:

- LogP Calculation : Predicted ~2.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity. Adjust solubility using DMSO or cyclodextrin complexes .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, requiring storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce racemization or by-product formation during amide coupling?

Methodological Answer:

- Low-Temperature Coupling : Perform reactions at 0–5°C to minimize epimerization (e.g., using DCC/HOBt in THF) .

- Base Selection : Replace traditional bases (e.g., triethylamine) with N-methylpiperidine to reduce urethane by-products .

- Monitoring : Use TLC (silica, 10% MeOH/CH₂Cl₂) to track reaction progress and isolate intermediates before side reactions occur .

Q. What in vitro models are suitable for evaluating antiproliferative activity, and how are IC₅₀ values determined?

Methodological Answer:

- Cell Lines : Use human cancer lines (e.g., MCF-7, HeLa) cultured in RPMI-1640 with 10% FBS .

- MTT Assay Protocol :

- Treat cells with 0.1–100 µM compound for 72 hours.

- Add MTT reagent (0.5 mg/mL), incubate 4 hours.

- Measure absorbance at 570 nm.

Q. How should researchers resolve contradictions in bioactivity data (e.g., inactivity in human trials vs. in vitro efficacy)?

Methodological Answer:

- Metabolic Stability Testing : Assess hepatic microsomal degradation (e.g., human liver microsomes + NADPH). Low stability may explain in vivo inactivity despite in vitro potency .

- SAR Studies : Modify the piperidinyl or phenoxy groups to improve membrane permeability (e.g., introduce fluorine substituents) .

Q. What computational strategies predict binding interactions with biological targets (e.g., tubulin or kinase enzymes)?

Methodological Answer:

Q. How is X-ray crystallography used to confirm stereochemistry and solid-state structure?

Methodological Answer:

- Crystal Growth : Diffuse diethyl ether into a saturated DCM solution at 4°C to obtain single crystals .

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : Solve structures via SHELXT and refine with OLEX2. Report bond angles (e.g., C-O-C ~120°) and torsional parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。